REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[ClH:6].[NH2:7][CH2:8][C:9]([NH:11][CH3:12])=O.[C:13](=[O:16])([O-])[O-].[Na+].[Na+].[C:19](=O)([O-])[O-].[K+].[K+]>O1CCOCC1.CN(C=O)C>[Cl:6][C:9]1[N:11]([CH3:12])[CH:19]=[N:7][C:8]=1[CH:13]=[O:16] |f:1.2,3.4.5,6.7.8|
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
2.5 g
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Type
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reactant
|
Smiles
|
Cl.NCC(=O)NC
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred at 90° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
was added slowly
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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EXTRACTION
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Details
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The mixture was extracted with DCM (4×150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (10 mL)
|
Type
|
STIRRING
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Details
|
The mixture was stirred at 60° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was treated with 50% EtOAc/Et2O (250 mL)
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The filtrate was recovered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N=CN1C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 476 mg | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |